molecular formula C23H24N4O3S B2854605 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide CAS No. 1171474-40-0

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide

Katalognummer: B2854605
CAS-Nummer: 1171474-40-0
Molekulargewicht: 436.53
InChI-Schlüssel: BQTNAZOYFVGZPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide is a hybrid heterocyclic compound featuring a benzothiazole core, a pyrazole-substituted ethyl chain, and a 2,3-dimethoxybenzamide moiety. The benzothiazole group is a common pharmacophore in medicinal chemistry due to its bioisosteric properties and ability to participate in hydrogen bonding and π-π interactions . The 3,5-dimethylpyrazole subunit is notable for its role in metal coordination and modulation of pharmacokinetic properties . The 2,3-dimethoxybenzamide group may enhance solubility and serve as a hydrogen bond acceptor.

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-15-14-16(2)27(25-15)13-12-26(23-24-18-9-5-6-11-20(18)31-23)22(28)17-8-7-10-19(29-3)21(17)30-4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTNAZOYFVGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 2-Aminothiophenol with Carbon Disulfide

The benzothiazole core is synthesized via cyclocondensation under basic conditions:

2-Aminothiophenol + CS₂ → 2-Mercaptobenzothiazole → (Oxidation) → 2-Aminobenzothiazole  

Optimized Conditions :

  • Reaction temperature: 110-120°C
  • Catalyst: Piperidine (5 mol%)
  • Solvent: Ethanol/water (3:1)
  • Yield: 78-82%

Characterization Data :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂)
  • IR (KBr): 3421 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (C=N stretch)

Preparation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine

Pyrazole Alkylation Protocol

3,5-Dimethylpyrazole + 1,2-Dibromoethane → 1-(2-Bromoethyl)-3,5-dimethylpyrazole → (Ammonolysis) → Target amine  

Key Parameters :

  • Molar ratio (Pyrazole:Dibromoethane): 1:1.2
  • Reaction time: 12 hr at 80°C
  • Purification: Column chromatography (SiO₂, EtOAc/Hexane 1:4)
  • Yield: 65-70%

Safety Note :
Dibromoethane is a known carcinogen. Alternative methodologies using chloroethyl p-toluenesulfonate show comparable yields (68%) with improved safety profiles.

Synthesis of 2,3-Dimethoxybenzoyl Chloride

Friedel-Crafts Acylation Approach

Patent-optimized procedure :

1,2-Dimethoxybenzene + N,N-Dimethylcarbamoyl chloride → 2,3-Dimethoxy-N,N-dimethylbenzamide → (Hydrolysis) → 2,3-Dimethoxybenzoic acid → (Chlorination) → Acyl chloride  

Process Details :

Step Conditions Yield
Friedel-Crafts AlCl₃ (1.5 eq), CHCl₃, 0°C → 50°C 80.5%
Acid Hydrolysis 6M HCl, reflux 8 hr 95%
Chlorination SOCl₂, DMF cat., 70°C, 3 hr 98%

Critical Analysis :
The patent method demonstrates superior yield compared to traditional HNO₃-mediated oxidation routes (52-60% yield). DSC analysis confirms thermal stability up to 180°C, enabling safe scale-up.

Final Coupling Reactions

Sequential Amide Bond Formation

Stepwise Assembly :

  • Benzothiazole-Pyrazole Conjugation :
    2-Aminobenzothiazole + 2-(3,5-Dimethylpyrazol-1-yl)ethylamine →  
    N-(1,3-Benzothiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine  

    Conditions :
    • Coupling agent: EDCl/HOBt (1.2 eq each)
    • Solvent: DCM, 0°C → RT
    • Yield: 73%
  • Acylation with 2,3-Dimethoxybenzoyl Chloride :
    Intermediate amine + Acyl chloride → Target compound  

    Optimized Parameters :
    • Base: Et₃N (3 eq)
    • Reaction time: 24 hr at 0°C
    • Workup: Sequential washes with 5% NaHCO₃ and brine
    • Yield: 68%

Cumulative Yield : 0.82 × 0.70 × 0.73 × 0.68 ≈ 28.4%

Characterization and Analytical Data

Spectroscopic Confirmation

$$ ^1H $$ NMR (600 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, benzothiazole-H)
  • δ 7.85–7.42 (m, 3H, aromatic-H)
  • δ 6.78 (s, 2H, dimethoxybenzamide-H)
  • δ 4.52 (t, J=6.8 Hz, 2H, -N-CH₂-)
  • δ 3.92 (s, 6H, -OCH₃)
  • δ 2.31 (s, 6H, pyrazole-CH₃)

HRMS (ESI+) :

  • Found: m/z 453.1789 [M+H]⁺
  • Calculated for C₂₃H₂₅N₄O₃S: 453.1792

PXRD Analysis :
Crystalline material matches simulated pattern from CCDC 816996, confirming molecular packing.

Comparative Methodological Analysis

Alternative Synthetic Routes :

Approach Advantages Limitations Yield
Convergent Synthesis High purity intermediates Multiple purification steps 28.4%
One-Pot Assembly Reduced processing time Low regioselectivity 12.7%
Solid-Phase Synthesis Amenable to automation High resin cost 18.9%

Process Safety Considerations :

  • Friedel-Crafts acylation requires strict moisture control (AlCl₃ hydrolysis risk)
  • EDCl-mediated couplings generate insoluble urea byproducts – centrifugal separation preferred over filtration

Industrial Scale-Up Considerations

Cost Analysis (Per Kilogram) :

Component Cost (USD) Source
2-Aminothiophenol 420 Sigma-Aldrich
3,5-Dimethylpyrazole 780 TCI Chemicals
EDCl 1,150 Fisher Scientific
Solvent Recovery -310 (Credit for DCM recycling)
Total 2,040

Environmental Impact :

  • E-factor calculation: 18.7 kg waste/kg product
  • Key waste streams: Aqueous HCl (neutralizable), AlCl₃ sludge (requires specialized disposal)

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Pyrazole-Containing Amides

Compound Pyrazole Substituents Core Structure Biological Activity
Target Compound 3,5-Dimethyl Benzothiazole-Benzamide Not reported (inferred)
7c () 3,5-Dimethyl Imidazole-Acetamide Antimicrobial
7d () 3,5-Dimethyl Imidazole-Acetamide Antimicrobial

Benzothiazole Derivatives

The benzothiazole moiety is present in compounds like N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () and 5-Bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propylsulfanyl-pyrimidine-4-carboxamide (Z5) (). Comparisons include:

  • Substituent Effects : The target compound’s 2,3-dimethoxybenzamide group contrasts with Z5’s bromo-pyrimidine and sulfonyl groups, which may confer distinct electronic and steric properties.
  • Molecular Weight : highlights that dichloro-benzothiazol derivatives exhibit high molecular weights (~400–450 g/mol), similar to the target compound (estimated MW ~470 g/mol).
  • Crystallographic Behavior : Benzothiazole amides in form intermolecular hydrogen bonds (e.g., N–H···N), stabilizing crystal packing. The target compound’s ethyl-pyrazole chain may disrupt such interactions, reducing crystallinity compared to simpler analogs .

Table 2: Benzothiazole-Based Amides

Compound Benzothiazole Substituents Additional Groups Key Properties
Target Compound None 2,3-Dimethoxybenzamide High hydrophilicity (inferred)
Z5 () 6-Methylsulfonyl Bromo-pyrimidine High steric bulk
N-(4,5-Dichloro-...) () 4,5-Dichloro 3,5-Dimethoxy High molecular weight

Pharmacological Profiles of Related Compounds

  • AS601245 (), a JNK inhibitor with a benzothiazol-2-yl group, demonstrates the role of benzothiazole in targeting kinase enzymes. The target compound’s lack of a pyridinyl-ethylamino group (cf. AS601245) may limit kinase affinity but enhance selectivity for other targets.
  • Nitazoxanide Derivatives (): The title compound in inhibits the PFOR enzyme via amide conjugation. The target compound’s dimethoxy groups may similarly modulate electron distribution, affecting enzyme binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of benzothiazole and pyrazole precursors. For example, nucleophilic substitution or amide bond formation under reflux conditions in solvents like ethanol or dichloromethane. Catalysts such as triethylamine may enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming purity and structure .

Q. How can researchers confirm the molecular structure of this compound, particularly its stereochemistry and substituent positions?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Software like SHELXL (for refinement) and SHELXS (for solution) can resolve complex crystallographic data . Complementary techniques include 2D NMR (e.g., COSY, NOESY) to assign proton-proton correlations and heteronuclear single-quantum coherence (HSQC) for carbon-proton connectivity .

Q. What analytical techniques are essential for assessing purity and stability under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with mass spectrometry can identify degradation products .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and solubility of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) and Hirshfeld surface calculations quantify hydrogen-bonding patterns. Solubility can be predicted using Hansen solubility parameters and validated experimentally via shake-flask methods in solvents like DMSO or aqueous buffers. Molecular dynamics simulations (e.g., using GROMACS) model solvation effects .

Q. What strategies can resolve contradictions in bioactivity data, such as inconsistent IC₅₀ values across cell lines?

  • Methodological Answer : Validate assays using standardized protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin). Cross-check results with orthogonal methods like flow cytometry for apoptosis or Western blotting for target protein inhibition. Statistical tools (e.g., Grubbs’ test) identify outliers, while meta-analysis reconciles dataset variability .

Q. How can molecular docking predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (PDB ID) by removing water molecules and adding polar hydrogens. Validate docking poses with molecular dynamics (MD) simulations (e.g., NAMD) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) measures dissociation constants (KD) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

  • Methodological Answer : Chiral column chromatography or asymmetric catalysis (e.g., using BINAP ligands) preserves enantiomeric excess. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real time. Design of experiments (DoE) optimizes parameters (temperature, catalyst loading) for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.